molecular formula C12H21N3 B1488918 2-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1344367-49-2

2-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine

Cat. No. B1488918
CAS RN: 1344367-49-2
M. Wt: 207.32 g/mol
InChI Key: ZLWAOCPFPBIVTK-UHFFFAOYSA-N
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Description

2-[1-(Cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine, also known as CHMPEA, is an organic compound with a molecular formula of C10H17N3. It is an amine that is derived from a pyrazole ring and is commonly used as a synthetic intermediate in the production of pharmaceuticals and other chemicals. CHMPEA is used in a variety of scientific research applications, including as a substrate for enzymes, as a ligand for proteins, and as a tool for studying the structure and function of proteins. The purpose of

Scientific Research Applications

Catalysis and Polymer Synthesis

Pyrazolyl compounds have been utilized as ligands in metal complexes for catalytic applications. For example, pyrazolylethylamine zinc(II) carboxylate complexes were active as catalysts for the copolymerization of CO2 and cyclohexene oxide under solvent-free conditions, showcasing high selectivity and activity for producing poly(cyclohexene carbonate) (Matiwane et al., 2020). Similarly, nickel(II) complexes with pyrazolylamine ligands catalyzed the oligomerization or polymerization of ethylene, with the product being dependent on the co-catalyst and solvent used (Obuah et al., 2014).

Antimicrobial and Antibacterial Activity

The design and synthesis of novel compounds containing the pyrazole moiety, such as 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives, have demonstrated antibacterial activity. These compounds were synthesized via a multi-step process and evaluated for their antibacterial efficacy (Prasad, 2021).

Anticancer Agents

Pyrazolyl derivatives have been explored for their potential as anticancer agents. A series of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines, with some compounds exhibiting significant cytotoxicity, suggesting their potential as anticancer agents (Alam et al., 2018).

Chemical Synthesis Methodologies

Research has also focused on developing new synthetic methodologies involving pyrazole derivatives. For instance, a four-step synthesis of novel (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine was reported, illustrating the utility of pyrazole compounds in complex chemical synthesis processes (Svete et al., 2015).

properties

IUPAC Name

2-[1-(cyclohexylmethyl)pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c13-7-6-12-8-14-15(10-12)9-11-4-2-1-3-5-11/h8,10-11H,1-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWAOCPFPBIVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(C=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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